6-Amino-4-{3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-AMINO-4-{3-[(5-FLUORO-2-NITROPHENOXY)METHYL]-4-METHOXYPHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is a complex organic compound with a unique structure that includes a pyrano[2,3-c]pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-4-{3-[(5-FLUORO-2-NITROPHENOXY)METHYL]-4-METHOXYPHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrano[2,3-c]pyrazole core, followed by the introduction of various substituents through nucleophilic substitution, reduction, and other organic transformations. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
6-AMINO-4-{3-[(5-FLUORO-2-NITROPHENOXY)METHYL]-4-METHOXYPHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
6-AMINO-4-{3-[(5-FLUORO-2-NITROPHENOXY)METHYL]-4-METHOXYPHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-AMINO-4-{3-[(5-FLUORO-2-NITROPHENOXY)METHYL]-4-METHOXYPHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with similar structural motifs, such as indole derivatives, exhibit diverse biological activities.
Pyrazole Derivatives: Similar to pyrazole derivatives, which are known for their wide range of biological activities.
Uniqueness
6-AMINO-4-{3-[(5-FLUORO-2-NITROPHENOXY)METHYL]-4-METHOXYPHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE stands out due to its unique combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
This detailed article provides a comprehensive overview of 6-AMINO-4-{3-[(5-FLUORO-2-NITROPHENOXY)METHYL]-4-METHOXYPHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H18FN5O5 |
---|---|
Molecular Weight |
451.4 g/mol |
IUPAC Name |
6-amino-4-[3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C22H18FN5O5/c1-11-19-20(15(9-24)21(25)33-22(19)27-26-11)12-3-6-17(31-2)13(7-12)10-32-18-8-14(23)4-5-16(18)28(29)30/h3-8,20H,10,25H2,1-2H3,(H,26,27) |
InChI Key |
PXWCJVONLBOJJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)OC)COC4=C(C=CC(=C4)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.